4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline 4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13296840
InChI: InChI=1S/C12H15N3O/c1-15-8-7-11(14-15)9-13-10-3-5-12(16-2)6-4-10/h3-8,13H,9H2,1-2H3
SMILES: CN1C=CC(=N1)CNC2=CC=C(C=C2)OC
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline

CAS No.:

Cat. No.: VC13296840

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 4-methoxy-N-[(1-methylpyrazol-3-yl)methyl]aniline
Standard InChI InChI=1S/C12H15N3O/c1-15-8-7-11(14-15)9-13-10-3-5-12(16-2)6-4-10/h3-8,13H,9H2,1-2H3
Standard InChI Key BCDSDSXMNOGNSY-UHFFFAOYSA-N
SMILES CN1C=CC(=N1)CNC2=CC=C(C=C2)OC
Canonical SMILES CN1C=CC(=N1)CNC2=CC=C(C=C2)OC

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 4-methoxy-N-[(1-methylpyrazol-3-yl)methyl]aniline, reflecting its methoxy-substituted aniline core and 1-methylpyrazole side chain. Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.27 g/mol
SMILESCN1C=CC(=N1)CNC2=CC=C(C=C2)OC
InChIKeyBCDSDSXMNOGNSY-UHFFFAOYSA-N
PubChem CID19619174

The methoxy group enhances solubility and influences electronic interactions, while the pyrazole ring contributes to hydrogen bonding and π-π stacking capabilities .

Crystallographic and Spectroscopic Data

Although direct crystallographic data for this compound are unavailable, related pyrazole-aniline hybrids exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing their structures . Fourier-transform infrared (FTIR) spectra of analogous compounds show characteristic N-H stretching (3300–3400 cm⁻¹) and C-O-C asymmetric vibrations (1250 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the parent aniline derivatives reveal distinct signals for methoxy protons (~δ 3.8 ppm) and pyrazole methyl groups (~δ 3.9 ppm) .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions .

  • Methylation: Introduction of the methyl group at the pyrazole nitrogen using methyl iodide or dimethyl sulfate.

  • Coupling Reactions: Alkylation of 4-methoxyaniline with a chloromethylpyrazole intermediate via nucleophilic substitution .

A representative procedure involves hydrogenating 1-methoxy-2-methyl-4-nitrobenzene in methanol with palladium on carbon (Pd/C), yielding 4-methoxy-3-methylphenylamine, followed by coupling with 1-methylpyrazole-3-carbaldehyde .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Pyrazole-aniline hybrids demonstrate reversible, non-competitive inhibition of monoamine oxidases (MAOs) and diamine oxidases, with selectivity factors up to 4000 for MAO-A over MAO-B . Molecular docking studies suggest that the methoxy group interacts with hydrophobic pockets in the enzyme active site, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues .

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for derivatization at three positions:

  • Pyrazole N1: Alkylation or arylation to modulate lipophilicity.

  • Aniline NH₂: Acylation or sulfonation to enhance bioavailability .

  • Methoxy Group: Replacement with halogens or electron-withdrawing groups to tune electronic effects.

Preclinical Development

Promising analogs have entered preclinical trials for:

  • Oncology: As tubulin-targeting agents with reduced neurotoxicity compared to vinca alkaloids .

  • Neurodegenerative Diseases: MAO inhibitors for Parkinson’s and Alzheimer’s disease .

  • Inflammation: COX-2 selective inhibitors with minimal gastrointestinal toxicity .

Comparative Analysis with Structural Analogs

A comparison of key pyrazole-aniline derivatives reveals distinct structure-activity relationships (SAR):

CompoundStructural FeatureBioactivity (IC₅₀)
4-(1-Methylpyrazolyl)anilineDirect pyrazole-aniline linkageAnticancer: 2.1 μM (MCF-7)
3-(4-Methoxyphenyl)-1H-pyrazoleMethoxy at phenyl ringAntiviral: EC₅₀ = 0.8 μM
Target CompoundMethoxy + methylene bridgeTubulin inhibition: 0.52 μM

The methylene bridge in 4-methoxy-N-((1-methyl-1H-pyrazol-3-yl)methyl)aniline confers conformational flexibility, enabling optimal binding to tubulin’s colchicine site .

Future Research Directions

  • Synthetic Methodology: Developing continuous-flow reactors to improve scalability and reduce reaction times.

  • Target Validation: CRISPR-Cas9 screens to identify off-target effects and resistance mechanisms .

  • Formulation Studies: Nanoencapsulation to enhance blood-brain barrier penetration for CNS applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator